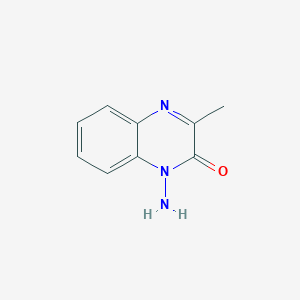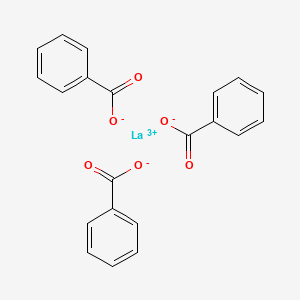![molecular formula C8H12N2O3 B13816841 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a chemical compound with the molecular formula C8H12N2O2. It is also known as 2,5-Pyrazinediethanol. This compound is characterized by the presence of a pyrazine ring substituted with hydroxyethyl and ethanediol groups. It is a solid substance with a molecular weight of 168.1931 g/mol .
Méthodes De Préparation
The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield pyrazine alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be compared with other similar compounds, such as:
2,5-Bis(2-hydroxyethyl)pyrazine: This compound has two hydroxyethyl groups attached to the pyrazine ring, similar to this compound.
2-(5-(2-Hydroxyethyl)pyrazin-2-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2 |
Clé InChI |
UHLOTLAGSJOGNS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)C(CO)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)





